O-(2,5-difluorobenzyl)hydroxylamine
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Overview
Description
O-(2,5-difluorobenzyl)hydroxylamine is a chemical compound with the molecular formula C7H7F2NO and a molecular weight of 159.13 g/mol It is characterized by the presence of two fluorine atoms attached to a benzyl group, which is further connected to a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,5-difluorobenzyl)hydroxylamine typically involves the reaction of 2,5-difluorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or column chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
O-(2,5-difluorobenzyl)hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield nitroso or nitro derivatives, while reduction can produce corresponding amines .
Scientific Research Applications
O-(2,5-difluorobenzyl)hydroxylamine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of O-(2,5-difluorobenzyl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to O-(2,5-difluorobenzyl)hydroxylamine include:
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine: This compound has five fluorine atoms on the benzyl ring and is used in similar applications, particularly in derivatization reactions for analytical purposes.
O-benzylhydroxylamine: Lacking fluorine atoms, this compound is used in the synthesis of oximes and other nitrogen-containing compounds.
Uniqueness
The presence of two fluorine atoms in this compound imparts unique chemical properties, such as increased reactivity and stability, compared to its non-fluorinated counterparts. This makes it particularly useful in specific synthetic and analytical applications .
Properties
Molecular Formula |
C7H7F2NO |
---|---|
Molecular Weight |
159.13 g/mol |
IUPAC Name |
O-[(2,5-difluorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H7F2NO/c8-6-1-2-7(9)5(3-6)4-11-10/h1-3H,4,10H2 |
InChI Key |
ZZOCGYKARLYOFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CON)F |
Origin of Product |
United States |
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